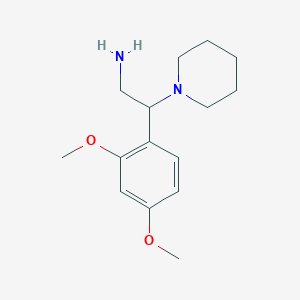
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, through the reaction of 2,4-dimethoxyphenol with suitable reagents.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with piperidine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
科学研究应用
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethoxy-phenyl)-vinyl-1-ethyl-pyridinium iodide: A stilbazolium derivative with applications in nonlinear optical materials.
2,4-Dimethoxyacetophenone: A related compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Synthesis
The compound can be synthesized through several methods, often involving the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives. The general synthetic route includes:
- Formation of the piperidine ring : Reaction of a suitable piperidine precursor with an appropriate alkyl halide.
- Alkylation : Introduction of the ethylamine chain to the piperidine nitrogen.
- Final purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antileukemic agent and its effects on other cellular processes.
Antileukemic Activity
A notable study evaluated the compound's antileukemic properties using human leukemic cell lines K562 and CEM. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.6 to 8.0 μM for various derivatives of similar structures, indicating promising potential for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of cell proliferation : The compound interferes with key cellular pathways that regulate growth and survival in cancer cells.
- Induction of apoptosis : Studies suggest that it may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Leukemia Cells :
-
In Vivo Studies :
- Research involving animal models has indicated that compounds related to this compound exhibit reduced tumor growth rates compared to controls.
- Comparative Analysis :
Data Summary
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDACXCHIKBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














